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Compound of Interest

Compound Name:
trans-4-Phenyl-3-piperidinol

hydrochloride

CAS No.: 2580096-78-0

Cat. No.: B2941836

Get Quote

Executive Summary & Pharmacophoric Significance
Trans-4-phenyl-3-piperidinol hydrochloride (CAS: 69675-30-5) is a highly privileged

structural building block routinely utilized in late-stage drug discovery and chemical

synthesis[1]. 4-Phenylpiperidine derivatives are canonical pharmacophores, acting as

foundational scaffolds for a wide array of Central Nervous System (CNS) modulators, ranging

from potent mu-opioid receptor agonists (e.g., pethidine) to antipsychotics[2].

From an application scientist's perspective, the spatial arrangement of substituents on the

piperidine ring radically alters receptor interaction. Specifically, derivatives featuring structural

modifications at the 3- and 4-positions—such as serotonin (5-HT2C) receptor positive allosteric

modulators (PAMs)[3] or targeted mu-opioid ligands[4]—rely heavily on precise

stereochemistry. The trans orientation (rel-(3R,4R) or (3S,4S)) forces the 3-hydroxyl and 4-

phenyl groups into an equatorial-equatorial spatial arrangement in a chair conformation,

reducing 1,3-diaxial steric strain while perfectly directing the vectors for hydrogen bonding and
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interactions[1][4].

Quantitative Physicochemical Properties
To ensure reproducible formulation and accurate molarity calculations in bioassays, it is crucial

to establish the baseline physicochemical parameters. The data below summarizes the

thermodynamic and structural identity of the commercially standardized compound.

Property Value Source & Validation Logic

CAS Number 69675-30-5
Primary registry identifier for

standard material.

IUPAC Nomenclature
rel-(3R,4R)-4-phenylpiperidin-

3-ol hydrochloride

Defines the specific relative

anti-geometry[1].

Molecular Formula C₁₁H₁₆ClNO
Exact atomic stoichiometry

including the HCl salt[1].

Molecular Weight 213.71 g/mol

Benchmarked for mass

spectrometry and molar

dosing[1].

Physical Form Solid (Powder) Confirmed crystalline matrix.

Lot Purity Standard ≥95%

Established analytical

threshold for biological

viability[1].

Salt Form Hydrochloride (HCl)

Prevents amine oxidation;

vastly improves aqueous

solubility.

Storage Temperature Room Temperature (RT)
Indicates high thermodynamic

stability of the crystalline salt.

Structural Thermodynamics & Stereochemical
Causality
Why is the hydrochloride salt of the trans isomer preferred over the freebase or the cis isomer?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.achemblock.com/h-8919-trans-4-phenyl-3-piperidinol-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/16403590/
https://www.achemblock.com/h-8919-trans-4-phenyl-3-piperidinol-hydrochloride.html
https://www.achemblock.com/h-8919-trans-4-phenyl-3-piperidinol-hydrochloride.html
https://www.achemblock.com/h-8919-trans-4-phenyl-3-piperidinol-hydrochloride.html
https://www.achemblock.com/h-8919-trans-4-phenyl-3-piperidinol-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2941836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Causality of Salt Formation: Secondary amines inherently possess a high pKa (~9.5-10.5)

making the freebase nucleophilic and prone to atmospheric oxidation or carbon dioxide

absorption (forming carbonates). Synthesizing the molecule as a hydrochloride salt completely

protonates the amine, locking it in a thermodynamically stable, non-nucleophilic state. This

simultaneously lowers the lattice energy relative to water hydration, providing the high aqueous

solubility required for in vitro assay media.

The Causality of the Trans Configuration: Biological targets like the 5-HT2C and mu-opioid

receptors possess distinct, rigid binding pockets[3][4]. The trans configuration ensures that the

bulky phenyl group and the hydroxyl group sit equatorially on the piperidine chair. This

geometry prevents steric clashing (minimizing internal thermodynamic enthalpy) while

maximizing the available surface area of the phenyl ring to engage in critical

-

stacking with aromatic residues deep within the receptor pocket.
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Fig 1: Pharmacophore mapping of 4-phenylpiperidine derivatives in receptor binding.

Self-Validating Analytical Workflows
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Every rigorous chemical evaluation must operate as a self-validating system—meaning the

endpoint of the protocol inherently confirms the starting assumptions without reliance on

external leaps of faith.

Protocol 1: Isomeric & Purity Validation via LC-MS and
NMR
This workflow sequentially validates the mass integrity, then leverages nuclear spin physics to

independently confirm the 3D stereochemistry.

Sample Dissolution: Dissolve 5.0 mg of trans-4-phenyl-3-piperidinol hydrochloride in 0.5

mL of Deuterated Methanol (CD₃OD).

Causality Check: CD₃OD completely disrupts the crystalline salt lattice due to its high

dielectric constant. Furthermore, the deuterated solvent rapidly exchanges with the -OH

and -NH₂⁺ protons, eliminating spectral peak broadening and allowing for razor-sharp

carbon skeleton resonances.

LC-MS Profiling (ESI+): Inject 1 µL into a reversed-phase LC system coupled to a mass

spectrometer running in positive Electrospray Ionization mode.

Causality Check: The target mass of the freebase is 177.24 Da. Observing a dominant

molecular ion peak at [M+H]⁺ = 178.2 m/z definitively confirms compositional identity. A

solitary peak in the UV trace (254 nm) confirms

bulk purity[1].

1D ¹H NMR & J-Coupling Analysis: Acquire a standard 1D proton spectrum.

Causality Check: Locate the proton resonances for C-3 and C-4. Calculate the scalar

coupling constant (J-value). Because they are trans-diequatorial, the corresponding axial-

axial proton coupling will yield a massive J-value (> 9-11 Hz). This metric self-validates the

stereochemistry internally; if the J-value was small (~3-5 Hz), it would flag a cis (axial-

equatorial) contaminant.

2D NOESY Validation: Run a 2D NOESY sequence.
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Causality Check: The absence of a strong Nuclear Overhauser Effect (NOE) cross-peak

between the H-3 and H-4 protons provides final, irrefutable spatial validation that they are

pointing in opposite directions (anti to one another).
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(5 mg in CD3OD)
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Fig 2: Self-validating analytical workflow for isomeric purity and structural confirmation.

Formulation & Safety Protocols (EHS)
Trans-4-phenyl-3-piperidinol hydrochloride requires precise safety handling guided by

Globally Harmonized System (GHS) directives.
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Protocol 2: Safe Handling and Stock Solution
Generation

Hazard Class (GHS07): The compound is flagged for causing skin irritation, serious eye

irritation, and respiratory irritation[1].

PPE Causality: Because it is shipped as a dry, micronized powder, airborne crystalline

particulates can interface with mucosal membranes. Respiratory protection (N95/P100 mask

or handling inside a certified fume hood) alongside nitrile gloves is absolutely mandatory.

Solubilization Method:

Weigh out the necessary mass on an analytical balance inside a static-free environment.

Add dimethyl sulfoxide (DMSO) or sterile, ultra-pure water dropwise while sonicating at

30°C.

Self-Validation: The liquid must transition from a cloudy suspension to a perfectly

transparent, colorless solution. The lack of light scattering (Tyndall effect) guarantees total

crystalline dissolution, ensuring accurate micromolar dosing for downstream

pharmacokinetic profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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